molecular formula C12H17NO4S2 B7822953 Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate CAS No. 4039-30-9

Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate

Cat. No.: B7822953
CAS No.: 4039-30-9
M. Wt: 303.4 g/mol
InChI Key: NBBOJEYOZYYFKO-UHFFFAOYSA-N
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Description

Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₈NO₄S₂ It is a thiophene derivative, which means it contains a sulfur atom in a five-membered ring structure

Properties

IUPAC Name

methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-17-12(14)11-10(7-8-18-11)19(15,16)13-9-5-3-2-4-6-9/h7-9,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBOJEYOZYYFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410968
Record name methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4039-30-9
Record name methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylate with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be employed in biological studies to investigate the effects of sulfonamide derivatives on various biological systems.

Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-[(phenylamino)sulfonyl]thiophene-2-carboxylate

  • Methyl 3-[(methylamino)sulfonyl]thiophene-2-carboxylate

  • Methyl 3-[(ethylamino)sulfonyl]thiophene-2-carboxylate

Uniqueness: Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate is unique due to its cyclohexylamino group, which imparts different chemical and physical properties compared to compounds with smaller or more reactive amino groups. This difference can influence its reactivity, stability, and biological activity.

Biological Activity

Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate (CAS: 946742-04-7) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a cyclohexylamino group and a sulfonyl moiety. Its molecular formula is C12H17NO4S2C_{12}H_{17}NO_{4}S_{2} with a molecular weight of approximately 303.4 g/mol . The structural arrangement contributes to its interaction with various biological targets, making it a valuable compound for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzyme activities by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism underlies its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments.

Biological Activities

1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. The cyclohexylamino group is believed to play a crucial role in modulating pain pathways and inflammatory responses.

2. Antimicrobial Effects
There are preliminary indications that this compound may possess antimicrobial properties, although further studies are required to fully elucidate these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Pain Modulation : A study focused on the compound's interaction with pain receptors demonstrated significant modulation of nociceptive pathways in animal models, suggesting potential use in pain management therapies.
  • Inflammatory Marker Assessment : Ongoing research aims to assess the compound's effects on inflammatory markers both in vitro and in vivo. Early results indicate a reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-sulfamoylthiophene-2-carboxylateSulfamoyl group instead of cyclohexylaminoAntimicrobial properties
Methyl 3-chlorosulfonylthiophene-2-carboxylateChlorosulfonyl groupPotential anti-cancer activity
Methyl 3-(methoxycarbonylmethyl)sulfamoylthiophene-2-carboxylateMethoxycarbonylmethyl groupAnti-inflammatory effects

This comparison highlights the unique biological profile of this compound, particularly regarding its specific interactions and applications in pharmacology.

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